molecular formula C3H7N3O2 B132164 2-Aminopropanediamide CAS No. 62009-47-6

2-Aminopropanediamide

Cat. No.: B132164
CAS No.: 62009-47-6
M. Wt: 117.11 g/mol
InChI Key: GFQBSQXXHYLABK-UHFFFAOYSA-N
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Description

2-Aminopropanediamide, also known as this compound, is a useful research compound. Its molecular formula is C3H7N3O2 and its molecular weight is 117.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75208. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

2-Aminomalonamide is a key intermediate in the synthesis of Favipiravir , an antiviral drug . Favipiravir primarily targets the RNA-dependent RNA polymerase of various RNA viruses . This enzyme is crucial for the replication of the viral genome, making it a prime target for antiviral drugs.

Mode of Action

As a prodrug, Favipiravir undergoes biotransformation within the body to exert its antiviral effects . It inhibits the RNA-dependent RNA polymerase, thereby preventing the replication of the viral genome .

Biochemical Pathways

The synthesis of Favipiravir involves several steps, starting from diethyl malonate . 2-Aminomalonamide is obtained in high yield by treating the crude product with ammonia in water . This compound then undergoes further reactions to eventually form Favipiravir .

Pharmacokinetics

Favipiravir is known to be well-absorbed and widely distributed in the body, undergoing metabolic transformation to exert its antiviral effects .

Result of Action

The ultimate result of 2-Aminomalonamide’s action, as part of Favipiravir, is the inhibition of viral replication. By blocking the activity of the RNA-dependent RNA polymerase, it prevents the virus from multiplying within the host cells .

Action Environment

The efficacy and stability of 2-Aminomalonamide, as part of Favipiravir, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that might interact with the drug, and the specific characteristics of the viral strain being targeted .

Biochemical Analysis

Cellular Effects

Given its role in the synthesis of favipiravir , it may indirectly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It’s known to be involved in the synthesis of favipiravir

Metabolic Pathways

It’s known to be used in the synthesis of favipiravir , suggesting it may be involved in the metabolic pathways related to this antiviral drug.

Properties

IUPAC Name

2-aminopropanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O2/c4-1(2(5)7)3(6)8/h1H,4H2,(H2,5,7)(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQBSQXXHYLABK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60211059
Record name 2-Aminopropanediamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62009-47-6
Record name 2-Aminopropanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62009-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Aminopropanediamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 62009-47-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75208
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Record name 2-Aminopropanediamide
Source EPA DSSTox
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Record name 2-aminopropanediamide
Source European Chemicals Agency (ECHA)
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Record name 2-AMINOPROPANEDIAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can 2-aminomalonamide be synthesized for use in nucleoside analog preparation?

A1: A key method involves a unique photochemical reaction. Irradiating 2′,3′-O-isopropylidenebredinin, a protected derivative of the immunosuppressant bredinin, in a dilute acetic acid solution leads to imidazole ring cleavage. [] This process yields the 2-aminomalonamide riboside derivative, which serves as a versatile intermediate. [] Subsequent modifications at the 5′-position followed by imidazole ring reconstruction using triethyl orthoformate enable the synthesis of various 5′-modified bredinin analogs. []

Q2: Can 2-aminomalonamide be used to modify materials for enhanced properties?

A2: Yes, 2-aminomalonamide can be used to functionalize graphene oxide (GO). [] This amino-functionalization, resulting in amino-modified graphene oxide (AGO), enhances the corrosion resistance of waterborne epoxy coatings. [] This improvement is attributed to the improved dispersion of AGO within the epoxy matrix and the formation of a more tortuous path for corrosive agents, as evidenced by electrochemical impedance spectroscopy and salt spray tests. []

Q3: Does methylation of 4-carbamoylimidazolium-5-olate, a related compound, impact its antitumor activity?

A3: While not directly related to 2-aminomalonamide, research on the related compound 4-carbamoylimidazolium-5-olate offers insights into structure-activity relationships. Methylation of this compound at different positions yielded various derivatives. [] Interestingly, most of these methylated derivatives, except for the N-1, N-3-dimethyl derivative, exhibited a complete loss of antitumor activity against Lewis lung carcinoma and sarcoma 180 in mice. [] This highlights the importance of specific structural features for the biological activity of these imidazole derivatives.

Q4: What are the challenges in utilizing 2-aminomalonamide as a therapeutic agent?

A4: While 2-aminomalonamide shows promise as an L-asparagine synthetase inhibitor, in vivo studies have revealed its instability and rapid metabolism. [] This instability leads to a lack of sustained inhibition of the target enzyme, limiting its therapeutic efficacy. [] Future research should explore strategies like prodrug design or targeted delivery systems to overcome these challenges and unlock the therapeutic potential of 2-aminomalonamide. []

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